molecular formula C23H23BrN2O3S B11634142 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide

Cat. No.: B11634142
M. Wt: 487.4 g/mol
InChI Key: NWSJSILRHSBEIE-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a bromophenyl sulfonyl group, and a dimethylphenyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of N-benzylglycinamide: This can be achieved by reacting benzylamine with glycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the 4-bromophenyl sulfonyl group: This step involves the reaction of N-benzylglycinamide with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2,5-dimethylphenyl group: The final step involves the reaction of the intermediate compound with 2,5-dimethylphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide

Uniqueness

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound versatile for various applications.

Properties

Molecular Formula

C23H23BrN2O3S

Molecular Weight

487.4 g/mol

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O3S/c1-17-8-9-18(2)22(14-17)25-23(27)16-26(15-19-6-4-3-5-7-19)30(28,29)21-12-10-20(24)11-13-21/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

NWSJSILRHSBEIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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